

Spectroscopic Analysis of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Overview

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Compound of Interest

Compound Name: 2-Ethoxy-3-methylquinolin-4-ol

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This technical guide serves as a reference for the spectroscopic characterization of the heterocyclic compound **2-Ethoxy-3-methylquinolin-4-ol**. Due to the absence of publicly available experimental data for this specific molecule, this document outlines the theoretical spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The methodologies provided are standard protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Ethoxy-3-methylquinolin-4-ol**. These predictions are derived from the known chemical shifts, vibrational frequencies, and fragmentation patterns of analogous quinoline and substituted aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.4 - 1.6	Triplet	3H	-O-CH ₂ -CH ₃
~4.4 - 4.6	Quartet	2H	-O-CH ₂ -CH ₃
~2.2 - 2.4	Singlet	3H	Ar-CH ₃
~7.2 - 8.0	Multiplet	4H	Aromatic Protons (H5, H6, H7, H8)
~10.0 - 12.0	Singlet (broad)	1H	-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~14 - 16	-O-CH ₂ -CH ₃
~18 - 22	Ar-CH ₃
~65 - 70	-O-CH ₂ -CH ₃
~110 - 140	Aromatic and Quaternary Carbons
~160 - 165	C2 (Attached to Ethoxy Group)
~175 - 180	C4 (Attached to Hydroxyl Group)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1620 - 1600	Strong	C=C Aromatic Ring Stretch
1580 - 1560	Strong	C=N Stretch
1250 - 1200	Strong	C-O Stretch (Ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
203	~100	[M] ⁺ (Molecular Ion)
188	Variable	[M - CH ₃] ⁺
175	Variable	[M - C ₂ H ₄] ⁺
174	Variable	[M - C ₂ H ₅] ⁺
146	Variable	[M - C ₂ H ₅ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethoxy-3-methylquinolin-4-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid State (ATR):** Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
 - **Solid State (KBr Pellet):** Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Collect a background spectrum of the empty sample compartment or the KBr pellet.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

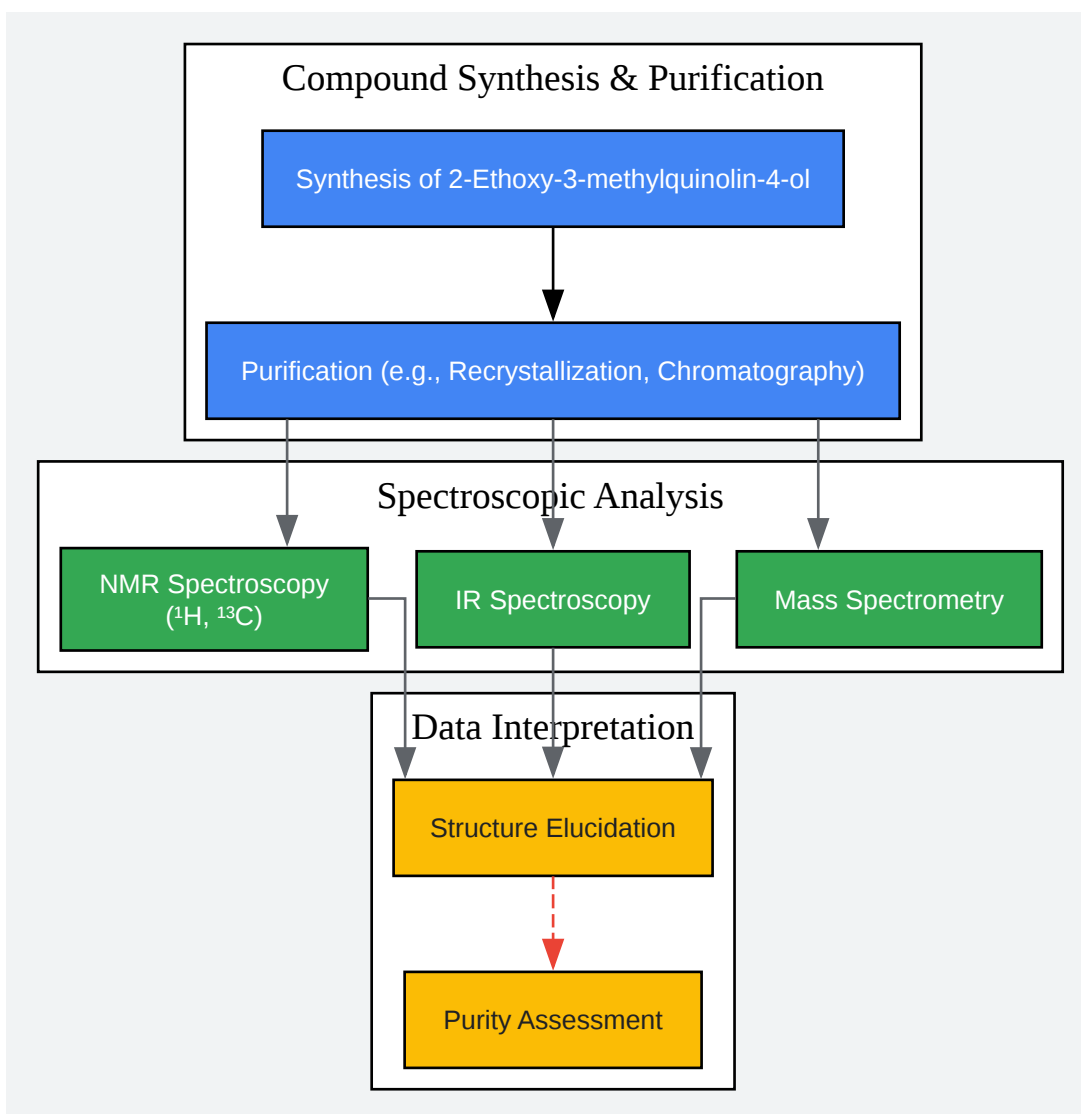
Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Data Acquisition:**

- ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
- EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethoxy-3-methylquinolin-4-ol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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